NNC 112 is a compound primarily studied for its role as a radioligand in positron emission tomography (PET) imaging, particularly in examining dopamine D1 receptors in the brain. It is classified as a selective dopamine D1 receptor antagonist, which means it can effectively bind to and inhibit the activity of these receptors, making it valuable in neuropharmacological research.
NNC 112 was developed by the pharmaceutical company NeuroSearch and has been extensively studied in various research settings, particularly for its potential applications in understanding neuropsychiatric disorders and drug addiction. The compound's radiolabeled form, Carbon-11-NNC 112, is synthesized for PET imaging.
The synthesis of NNC 112 involves several key steps, primarily utilizing carbon-11 labeling for PET imaging applications. The most common method for synthesizing Carbon-11-NNC 112 is through N-methylation reactions.
NNC 112 has a complex molecular structure that allows it to interact selectively with dopamine D1 receptors. The exact structure can be described using its chemical formula and molecular weight.
NNC 112 undergoes specific chemical reactions during its synthesis and when interacting with biological systems.
The mechanism of action of NNC 112 is centered around its ability to selectively inhibit dopamine D1 receptors.
Understanding the physical and chemical properties of NNC 112 is crucial for its application in research and clinical settings.
NNC 112 has significant scientific uses, particularly in neuroimaging and pharmacological research.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: